molecular formula C11H17ClINO2 B12046142 S(+)-DOI hydrochloride CAS No. 99665-05-1

S(+)-DOI hydrochloride

Cat. No.: B12046142
CAS No.: 99665-05-1
M. Wt: 357.61 g/mol
InChI Key: QVFDMWGKHUFODK-FJXQXJEOSA-N
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Description

S(+)-DOI hydrochloride, also known as (S)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride, is a potent and selective agonist of the 5-HT2A serotonin receptor. This compound is known for its psychoactive properties and has been widely used in scientific research to study the effects of serotonin receptor activation on the brain and behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S(+)-DOI hydrochloride typically involves the iodination of 2,5-dimethoxyamphetamine (DMA) followed by resolution of the racemic mixture to obtain the S-enantiomer. The iodination is usually carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective substitution at the 4-position of the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques to ensure high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

S(+)-DOI hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the aromatic ring.

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of substituted amphetamines.

Scientific Research Applications

S(+)-DOI hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the effects of halogenation on aromatic compounds.

    Biology: Employed in studies investigating the role of serotonin receptors in various biological processes.

    Medicine: Used in research on psychiatric disorders, particularly those involving serotonin dysregulation.

    Industry: Utilized in the development of new psychoactive substances and pharmaceuticals.

Mechanism of Action

S(+)-DOI hydrochloride exerts its effects primarily through activation of the 5-HT2A serotonin receptor. This activation leads to a cascade of intracellular signaling events, including the release of secondary messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). These messengers then activate various downstream pathways, ultimately affecting neuronal activity and behavior.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-bromoamphetamine (DOB): Another potent 5-HT2A agonist with similar psychoactive properties.

    2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its strong hallucinogenic effects.

    2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar in structure and function to S(+)-DOI hydrochloride.

Uniqueness

This compound is unique due to its high selectivity for the 5-HT2A receptor and its potent psychoactive effects. This makes it a valuable tool in research focused on understanding the role of serotonin receptors in the brain.

Properties

CAS No.

99665-05-1

Molecular Formula

C11H17ClINO2

Molecular Weight

357.61 g/mol

IUPAC Name

(2S)-1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C11H16INO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H/t7-;/m0./s1

InChI Key

QVFDMWGKHUFODK-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1OC)I)OC)N.Cl

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)I)OC)N.Cl

Origin of Product

United States

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